Product packaging for Allcorr(Cat. No.:CAS No. 100438-36-6)

Allcorr

Cat. No.: B1166216
CAS No.: 100438-36-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of ALLCORR within High-Performance Alloy Chemistry

This compound, designated as UNS N06110, is a prominent example of a high-performance nickel-based alloy specifically engineered for service in highly corrosive environments. Developed by ATI Allvac, it is characterized as a single-phase, solid solution, high-nickel alloy. onepetro.orgasminternational.org Its composition places it within the family of Ni-Cr-Mo alloys, known for their superior corrosion resistance compared to Fe-Cr-Ni stainless steels. onepetro.org this compound distinguishes itself from many other "C-type" alloys developed over the past six decades by possessing a higher chromium content. onepetro.org This elevated chromium level contributes significantly to its enhanced resistance, particularly in oxidizing environments. onepetro.org The alloy's composition typically includes approximately 31% chromium, 11% molybdenum, and 2% tungsten, with the balance being nickel. emerald.comsrs.gov The high chromium content provides resistance to highly oxidizing environments, while the presence of molybdenum and tungsten enhances its ability to resist high chloride environments and low pH conditions. emerald.com

Significance of Chemical Resilience in Extreme Environments

The ability of materials to resist chemical degradation, or chemical resilience, is of paramount importance in applications exposed to extreme environments. These environments can involve high temperatures, pressures, and the presence of aggressive chemical species such as strong acids, chlorides, and sulfates. onepetro.orgemerald.comkeronite.commdpi.com Corrosion in such conditions can manifest in various forms, including general corrosion, pitting corrosion, crevice corrosion, intergranular corrosion, and stress-corrosion cracking. asminternational.org Materials lacking sufficient chemical resilience in these settings can experience rapid degradation, leading to premature failure, costly downtime, and potential safety hazards. The development of alloys like this compound, with their carefully controlled compositions, is driven by the need for materials that can maintain their structural integrity and functional performance when exposed to these severe conditions. onepetro.orgasminternational.org Industries such as chemical processing, oil and gas (particularly in sour gas wells), flue gas desulfurization, and pulp and paper processing rely heavily on materials with exceptional chemical resilience. matweb.com

Evolution of Chemically Robust Materials for Industrial Applications

The evolution of chemically robust materials for industrial applications has been a continuous process, driven by increasing demands for performance and durability in more aggressive environments. Historically, materials like carbon steels were used, but their susceptibility to corrosion in many environments limited their application. asminternational.org The development of stainless steels, with the addition of chromium, marked a significant step forward in corrosion resistance. Further advancements led to the creation of more complex alloys, including nickel-based alloys, which offer superior performance in highly corrosive media where stainless steels may not suffice. onepetro.orgasminternational.org The development of Ni-Cr-Mo alloys, such as the "C-type" alloys, represented a major leap in combating corrosion in aggressive chemical process environments. onepetro.org this compound (UNS N06110) is part of this evolutionary trajectory, representing a newer generation of Ni-Cr-Mo alloys designed for even greater resistance, particularly in oxidizing conditions, due to its higher chromium content. onepetro.org This ongoing evolution involves not only the optimization of alloy compositions but also advancements in processing techniques and the development of protective coatings and surface treatments. steel-technology.comnumberanalytics.comauxbolts.com The goal remains to develop materials that offer an optimal balance of corrosion resistance, mechanical properties, and cost-effectiveness for increasingly challenging industrial applications. steel-technology.comquora.com

Here is a data table presenting the typical composition of this compound (UNS N06110) based on the search results:

ElementTypical Composition (wt%)
Nickel~56
Chromium~31
Molybdenum~11
Tungsten~2
OthersBalance

Note: Composition ranges can vary slightly based on specific product forms and manufacturers. The values presented are typical based on the provided sources. emerald.comsrs.gov

Here is a data table summarizing some key mechanical properties of UNS N06110 in the annealed condition:

PropertyValueUnit
Tensile Strength: Ultimate (UTS)730MPa
Tensile Strength: Yield (Proof)330MPa
Elongation at Break53%
Elastic (Young's) Modulus210GPa
Shear Modulus84GPa
Shear Strength530MPa
Fatigue Strength320MPa

Note: These values are typical for the annealed condition. makeitfrom.com

Here is a data table summarizing some key thermal properties of UNS N06110:

PropertyValueUnit
Melting Onset (Solidus)1440°C
Melting Completion (Liquidus)1490°C
Maximum Temperature: Mechanical1020°C
Specific Heat Capacity440J/kg-K
Latent Heat of Fusion340J/g
Thermal Expansion12µm/m-K

Note: These values are typical. makeitfrom.com

This compound, designated as UNS N06110, is a high-performance nickel-based alloy specifically engineered for demanding service in highly corrosive environments. Developed by ATI Allvac, this alloy is characterized by its exceptional resistance to various forms of corrosion, including general corrosion, pitting corrosion, crevice corrosion, intergranular corrosion, and stress-corrosion cracking. asminternational.org Beyond its corrosion resistance, this compound also exhibits high strength and ductility, good weldability, hot and cold workability, and machinability. asminternational.org It is a single-phase, non-age-hardenable alloy. asminternational.org

Chemical Composition and Alloying Principles of this compound (UNS N06110)

This compound (UNS N06110) is primarily a nickel-chromium-molybdenum-tungsten alloy. makeitfrom.comkalhour.ae Its specific composition is carefully controlled to impart the desired corrosion resistance and mechanical properties.

Table 1: Typical Chemical Composition of UNS N06110 (Weight Percent)

ElementComposition Range (%)Typical Composition (%) matweb.com
Nickel (Ni)51.0 - 62.056
Chromium (Cr)28.0 - 33.031
Molybdenum (Mo)8.0 - 12.010
Tungsten (W)1.0 - 4.02.0
Carbon (C)0.15 max0.020
Aluminum (Al)1.50 max0.25
Titanium (Ti)1.50 max0.25
Manganese (Mn)1.0 max-
Niobium (Nb)1.0 max0.40

Note: Composition ranges may vary slightly depending on the specific standard (e.g., ASTM) and product form. makeitfrom.comgravitycastindia.com

Properties

CAS No.

100438-36-6

Molecular Formula

C21H21O2P

Synonyms

Allcorr

Origin of Product

United States

Chemical Composition and Alloying Principles of Allcorr Uns N06110

Elemental Constituents and Their Metallurgical Roles

The specific elements in Allcorr each play a crucial role in defining its properties, particularly its corrosion resistance and mechanical performance.

Nickel (Ni) Content and Chemical Stability

Nickel forms the base of this compound, typically constituting the largest percentage of the alloy's composition. makeitfrom.commatweb.com Nickel is inherently resistant to corrosion in various environments, including freshwater, deaerated nonoxidizing acids, and caustic alkalies. ampp.orgscribd.com Its face-centered cubic (FCC) structure contributes to the alloy's ductility and toughness, making it readily fabricable. scribd.com Nickel's ability to dissolve significant amounts of other alloying elements like chromium, molybdenum, and tungsten is fundamental to developing specialized alloys with enhanced corrosion resistance and mechanical strength through solid solution strengthening. scribd.com

Chromium (Cr) for Passive Film Formation

Chromium is a critical element in this compound, present in substantial amounts (28-33%). makeitfrom.commatweb.com Its primary role is to enable the formation of a protective passive film on the alloy's surface when exposed to oxidizing corrosive solutions. kalhour.aehaynesintl.comhaynesintl.comasminternational.org This film, primarily composed of chromium-rich oxides or hydroxides, acts as a barrier that prevents further corrosion. haynesintl.comhaynesintl.com A higher chromium content, as seen in UNS N06110 compared to some other "C-type" alloys, provides greater resistance to oxidizing environments. researchgate.netonepetro.org Chromium also contributes to solid solution strengthening. asminternational.org

Molybdenum (Mo) for Pitting Corrosion Resistance

Molybdenum is a key alloying addition (9-12%) that significantly enhances this compound's resistance to pitting and crevice corrosion, particularly in chloride-containing environments and non-oxidizing media. makeitfrom.commatweb.comhuaxiao-ss.comlangleyalloys.comwiley-vch.descielo.br Molybdenum promotes the passivation of the alloy surface and stabilizes the passive film in the presence of chloride ions. huaxiao-ss.comscielo.br It increases pitting and repassivation potentials and enhances the passive film's resistance by decreasing the number of point defects. langleyalloys.commdpi.com Molybdenum also reduces the critical dissolution rate in acidified chloride solutions, allowing the alloy to remain passive in stronger acids. langleyalloys.commdpi.com Its ability to improve pitting corrosion resistance is considered significant, with studies suggesting its effect can be more potent than chromium in this regard. huaxiao-ss.com Molybdenum also enhances the alloy's resistance to reducing chemicals like hydrochloric acid. asminternational.org

Other Trace Alloying Elements and Their Chemical Influence

This compound contains other elements in smaller quantities that influence its properties. Tungsten (1-4%) is present and, along with chromium and molybdenum, can encourage the formation of carbides in the microstructure, which can be beneficial for wear resistance in certain applications. haynesintl.comhaynesintl.com Tungsten is also an HCP stabilizer in cobalt alloys and can influence transformation temperatures. haynesintl.comhaynesintl.com Elements like Aluminum and Titanium may be present, and in other nickel alloys, they can act as precipitation-strengthening elements. scribd.com Niobium is also listed in some compositions. matweb.comgravitycastindia.comhaynesintl.com Carbon is kept at a low level (0.15% max, typically 0.02%) to minimize the precipitation of chromium carbides at grain boundaries during welding, which can lead to intergranular corrosion susceptibility. gravitycastindia.comwiley-vch.de

Solid Solution Chemistry and Interatomic Interactions

This compound is described as a single-phase, solid solution, high-nickel alloy. onepetro.org A solid solution is a homogeneous mixture of crystalline solids where atoms of one element are dispersed within the crystal lattice of another. unacademy.com In nickel alloys, beneficial elements like chromium, molybdenum, and tungsten have high solubility in the nickel matrix. scribd.comhaynesintl.comhaynesintl.com This allows them to be added in significant quantities without causing the precipitation of second phases in the microstructure, contributing to the alloy's single-phase nature in the annealed condition. asminternational.orghaynesintl.comhaynesintl.com

The formation of a solid solution involves the solute atoms (Cr, Mo, W, etc.) occupying either substitutional positions (replacing nickel atoms) or interstitial positions (fitting into spaces between nickel atoms) within the FCC nickel lattice. unacademy.com This incorporation of solute atoms disrupts the regularity of the crystal lattice, leading to lattice strain and affecting interatomic interactions. These interactions contribute to solid solution strengthening, increasing the alloy's mechanical strength. scribd.com The specific interatomic interactions between nickel and the alloying elements (Cr, Mo, W) influence the stability of the solid solution and the tendency for precipitation of intermetallic phases under certain thermal conditions.

Phase Equilibria and Precipitation Chemistry in this compound Systems

Phase equilibria in an alloy system describe the conditions (temperature, pressure, composition) under which different phases (solid solutions, intermetallic compounds, carbides, etc.) can coexist in a stable state. ebsco.comamazon.comtaylorfrancis.com While this compound is designed to be a single-phase solid solution in its typical annealed condition, understanding its phase equilibria is crucial because the formation of undesirable second phases can significantly impact its corrosion resistance and mechanical properties. asminternational.org

Precipitation chemistry in nickel-chromium-molybdenum-tungsten alloys like this compound involves the potential formation of various intermetallic phases and carbides, particularly after exposure to elevated temperatures or during welding processes. For instance, in similar Ni-Cr-Mo-W alloys, chromium and molybdenum-rich intermetallic phases (like the mu phase, Ni7Mo6) and carbides can precipitate in certain temperature ranges. asminternational.orgwiley-vch.de The precipitation of these phases, especially at grain boundaries, can lead to the depletion of crucial alloying elements like chromium and molybdenum in the surrounding matrix. ampp.org This depletion can reduce the local corrosion resistance, making the material susceptible to preferential attack, such as intergranular corrosion. ampp.orgwiley-vch.de

Controlling the carbon content to low levels is a strategy used in alloys like UNS N06110 to minimize the precipitation of detrimental chromium carbides. gravitycastindia.comwiley-vch.de While the search results provide general information on phase equilibria and precipitation in similar nickel alloys, specific detailed phase diagrams and precipitation kinetics for the precise composition of UNS N06110 were not extensively detailed, beyond the confirmation of its single-phase solid solution nature in the annealed state and the general mechanisms of precipitation in related alloys. asminternational.orgonepetro.org Research findings on similar alloys highlight that the growth of precipitates is a diffusion-controlled process, leading to localized depletion of alloying elements. ampp.org

Face-Centered Cubic (FCC) and Body-Centered Cubic (BCC) Phases

Nickel and its high alloys, including UNS N06110, typically exhibit a face-centered cubic (FCC) crystal structure. scribd.comhaynesintl.comasminternational.org In an FCC structure, atoms are located at the corners and the center of each face of the unit cell. This structure is known for its ductility and toughness. scribd.comhaynesintl.com Body-centered cubic (BCC) structures, where atoms are at the corners and the center of the unit cell, are common in other metals like iron at certain temperatures, but are not the primary phase in high-nickel alloys like this compound.

This compound is described as a single-phase, solid solution alloy. onepetro.orgasminternational.org This indicates that the main alloying elements are dissolved within the nickel FCC lattice, forming a homogeneous microstructure. The stability of this FCC solid solution is a key aspect of the alloy's design, as it contributes to its fabricability and resistance to localized corrosion. haynesintl.comasminternational.org

Role of Intermetallic Compound Formation

The formation of intermetallic compounds in nickel alloys can significantly influence their mechanical properties and corrosion resistance. These compounds are ordered phases with specific stoichiometry and crystal structures, distinct from the disordered solid solution. While some intermetallic precipitates are intentionally formed for strengthening in certain alloys (e.g., gamma prime Ni₃(Al,Ti) in age-hardenable nickel-based superalloys), others can be detrimental. asminternational.org

In Ni-Cr-Mo alloys, such as this compound, the formation of certain intermetallic phases, like the mu phase or topologically close-packed (TCP) phases (e.g., sigma, mu, and Laves phases), can lead to a depletion of beneficial alloying elements (like chromium and molybdenum) in the surrounding matrix, making the alloy susceptible to intergranular corrosion and reducing ductility. haynesintl.comresearchgate.net For instance, in Ni-Mo binary systems, ordered intermetallic phases like beta (Ni₄Mo, body-centered tetragonal) and gamma (Ni₃Mo, orthorhombic) can form, leading to a loss of ductility and increased susceptibility to hydrogen embrittlement and chloride stress corrosion cracking. haynesintl.com

Electrochemistry and Mechanisms of Corrosion Resistance in Allcorr

Passivation Chemistry and Protective Film Formation

Passivation in nickel-chromium-molybdenum alloys like ALLCORR involves the spontaneous formation of a thin, adherent oxide or oxyhydroxide film on the metal surface scirp.orgnasa.govkalhour.ae. This process is electrochemically driven and is significantly influenced by the presence of chromium, which is key to enabling passivation in oxidizing solutions haynesintl.comhaynesintl.com. The passive film on these alloys is often described as a compact layer of chromium oxide (Cr₂O₃) scirp.org.

The formation of this protective film can be understood as an electrochemical process where the metal surface reacts with oxygen or oxygen-containing species in the environment. This leads to the oxidation of the metal constituents, particularly chromium, and the formation of a stable surface layer that is significantly less reactive than the bulk alloy haynesintl.comasminternational.org.

Compositional Aspects of Passive Layers

Studies on similar nickel-chromium and nickel-chromium-molybdenum alloys using techniques like X-ray Photoelectron Spectroscopy (XPS) have revealed insights into the composition and structure of the passive film. These films typically exhibit a bilayer structure, consisting of an inner oxide layer formed directly at the metal interface and an outer hydroxide (B78521) layer in contact with the electrolyte . The inner layer is often dominated by chromium(III) oxide (Cr₂O₃), while the outer layer is primarily composed of hydroxides benthamopen.com.

Molybdenum is also incorporated into the passive film, often present in mixed oxidation states, including higher valence states such as Mo(VI), potentially in the form of molybdates (MoO₄²⁻) researchgate.netosti.gov. The presence of molybdenum is known to enhance the protective qualities of the passive film, particularly in halide-containing environments haynesintl.comosti.gov. The composition and thickness of the passive layer can vary depending on factors such as the alloy composition, applied potential, pH, and exposure time osti.govuwo.ca. The metal surface beneath the passive film may also show enrichment in nickel .

Self-Healing Mechanisms of Surface Oxides

A critical aspect of the protective passive film on alloys like this compound is its ability to self-heal. This means that if the passive layer is locally damaged or breached, for instance by mechanical abrasion or chemical attack, it can rapidly reform in the presence of an oxidizing environment, thereby restoring its protective barrier function uwo.caspecialmetals.ir. This self-healing capability is attributed to the inherent reactivity of the alloying elements, particularly chromium, which readily react with available oxygen to repair the damaged film uwo.carsc.org. This dynamic process ensures the continuous integrity of the passive layer and contributes significantly to the long-term corrosion resistance of the alloy.

Electrochemical Corrosion Phenomena

Despite the presence of a stable passive film, alloys can still be susceptible to localized forms of corrosion under specific aggressive conditions. This compound, however, demonstrates exceptional resistance to several key electrochemical corrosion phenomena due to the stability and reparative nature of its passive layer, supported by its optimized composition. Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are invaluable in characterizing the corrosion behavior and passive film properties of alloys rsc.orgmdpi.comrsc.org.

Pitting Corrosion Resistance in Halide-Containing Solutions

This compound is characterized by outstanding resistance to pitting corrosion Current time information in Surakarta, ID.haynesintl.com. Pitting corrosion is a localized form of attack that typically occurs in environments containing aggressive anions, most notably halides like chlorides haynesintl.comssina.com. The mechanism of pitting involves the local breakdown of the passive film at discrete sites, which can be initiated by the adsorption and penetration of halide ions haynesintl.com. Once the film is breached, an electrochemical pit is established, with the small area within the pit becoming anodic and the surrounding passive surface acting as the cathode .

Within the pit, hydrolysis of dissolved metal ions leads to a localized increase in acidity and a high concentration of aggressive anions, accelerating the dissolution process in an autocatalytic manner haynesintl.comasminternational.org. The high chromium content of this compound contributes to maintaining the passivity, while the presence of molybdenum is particularly effective in enhancing resistance to pitting corrosion by promoting repassivation within initiated pits haynesintl.comosti.gov. Molybdenum is thought to stabilize the passive film after a localized breakdown event osti.gov.

Crevice Corrosion Chemical Dynamics

This compound also exhibits excellent resistance to crevice corrosion Current time information in Surakarta, ID.haynesintl.com. Crevice corrosion is a localized attack that occurs within confined spaces or gaps where stagnant solutions can accumulate haynesintl.comssina.com. These areas, such as those found under gaskets, bolt heads, or in tight joints, prevent the free circulation of the environment, leading to the depletion of oxygen and the build-up of aggressive species, particularly chloride ions, within the crevice ssina.com.

The stagnant, oxygen-depleted environment within the crevice creates a differential aeration cell, where the area inside the crevice becomes anodic relative to the better-aerated external surface . The accumulation of chloride ions and the subsequent hydrolysis of dissolved metal ions lead to acidification within the crevice, which further destabilizes the passive film and accelerates metal dissolution haynesintl.comssina.com. The high levels of chromium and molybdenum in this compound contribute to its ability to resist the initiation and propagation of crevice corrosion in such aggressive localized environments haynesintl.com.

Stress Corrosion Cracking (SCC) Chemical Susceptibility

This compound is highly resistant to stress corrosion cracking (SCC) Current time information in Surakarta, ID.haynesintl.com. SCC is a brittle fracture phenomenon that results from the synergistic interaction of tensile stress, a susceptible material, and a specific corrosive environment benthamopen.com. In nickel-based alloys, particularly in chloride-containing environments, SCC can be a significant concern .

The mechanisms of SCC can be complex and may involve anodic dissolution along active paths, often grain boundaries, or hydrogen embrittlement . The initiation of SCC is frequently associated with localized corrosion phenomena such as pitting or crevice corrosion, which can create stress concentrations and provide entry points for aggressive species . The excellent resistance of this compound to pitting and crevice corrosion, coupled with the stability and self-healing capability of its passive film, plays a crucial role in preventing the initiation of SCC. The specific composition of this compound is designed to minimize susceptibility to such environmentally assisted cracking mechanisms.

Compound Names and PubChem CIDs

Galvanic Corrosion Chemical Interactions

Galvanic corrosion can occur when two dissimilar metals or alloys are in electrical contact in the presence of an electrolyte. The potential difference between the two materials drives a flow of electrons, leading to accelerated corrosion of the more active (anodic) material. The resistance of an alloy to galvanic corrosion is related to its position in the galvanic series and its ability to passivate in the specific environment.

This compound alloy, being a highly corrosion-resistant nickel-based material with significant additions of chromium, molybdenum, and tungsten, generally exhibits a noble electrochemical potential in many environments. This noble character suggests it is less likely to act as the anode in galvanic couples when paired with less noble materials. Studies evaluating the galvanic corrosion resistance of welded dissimilar nickel-base alloys have included this compound, comparing its behavior when coupled with alloys such as C-276, Alloy 72, and Alloy 690. These studies indicate that the galvanic compatibility of this compound with other alloys is a relevant consideration in engineering applications. While the specific quantitative data detailing the precise potential differences or galvanic current densities in these couples is not available in the provided snippets, the inclusion of this compound in such comparative studies highlights its intended use in environments where galvanic corrosion is a potential concern and its performance relative to other nickel-based alloys is evaluated.

Anodic and Cathodic Reaction Kinetics

The high corrosion resistance of this compound alloy is a direct result of favorable anodic and cathodic reaction kinetics. The significant chromium content (approximately 31%) is crucial for establishing and maintaining a protective passive film on the alloy surface, particularly in oxidizing environments. This passive film, primarily composed of chromium oxides and hydroxides, acts as a barrier that significantly reduces the rate of the anodic dissolution reaction. The formation and repair of this passive film are key aspects of the anodic kinetics.

Molybdenum (10-11%) and tungsten (approximately 2%) further enhance the alloy's corrosion resistance, particularly in reducing and chloride-containing environments. These elements are known to improve the stability of the passive film and impede localized corrosion mechanisms such as pitting and crevice corrosion by influencing the electrochemical reactions within these localized areas. Molybdenum is understood to ennoble nickel and enhance resistance to reducing acids, which induce cathodic reactions involving hydrogen evolution.

While detailed quantitative data on the specific anodic and cathodic polarization behavior (e.g., Tafel slopes, exchange current densities, passivation current densities, breakdown potentials) for this compound alloy across a wide range of environments is not presented in the provided search results, its reported superior corrosion resistance compared to other nickel-based alloys in various aggressive media implies highly favorable kinetics, characterized by low passive current densities and high resistance to passive film breakdown. One study mentioned this compound being excluded from certain electrochemical tests due to the severity of corrosion at specific temperatures, suggesting that while generally highly resistant, its electrochemical behavior is still dependent on environmental conditions.

Chemical Interactions of Allcorr in Aggressive Environments

Behavior in Acidic Media

ALLCORR exhibits notable resistance to corrosion in various acidic environments, a characteristic attributed to its high levels of chromium, molybdenum, and tungsten. These elements contribute to the formation and stability of a passive surface film, which is crucial for preventing corrosive attack.

Nitric Acid Chemistry

Nitric acid (HNO₃) is a strong oxidizing agent. Alloys with high chromium content are generally resistant to nitric acid due to their ability to form protective oxide films. this compound, with its high chromium content of approximately 31%, demonstrates strong resistance in oxidizing environments, including those containing nitric acid. Studies have shown this compound performing well in dilute nitric acid, even with small additions of hydrochloric acid or hydrofluoric acid. The addition of oxidizing nitric acid to reducing acids, such as sulfuric acid, can significantly lower the corrosion rate for alloys like this compound, with the effect being particularly large due to its high chromium content.

Hydrochloric Acid Chemistry

Hydrochloric acid (HCl) is a reducing acid, and resistance to it is significantly influenced by the molybdenum content in nickel alloys. While this compound contains molybdenum (around 11%), it is generally not recommended for high-temperature, low-concentration HCl service, similar to many other nickel-base materials. However, comparative studies have evaluated this compound's resistance in hydrochloric acid. The presence of oxidizing media, such as ferric ions, can increase the corrosion rate in reducing acids like hydrochloric acid.

Sulfuric Acid Chemistry

Sulfuric acid (H₂SO₄) can behave as both an oxidizing and reducing acid depending on its concentration and temperature. Nickel-molybdenum alloys are typically very resistant to sulfuric acid. this compound's composition, including nickel and molybdenum, contributes to its resistance in sulfuric acid environments. Research indicates that adding oxidizing nitric acid to boiling sulfuric acid can significantly reduce the corrosion rate of alloys like this compound. The corrosion performance of this compound in a mixed environment of sulfuric acid plus sodium chloride has also been explored.

Formic and Glycolic Acid Chemical Compatibility

Formic acid (HCOOH) is corrosive to many alloys, particularly at higher concentrations (>50%). It can act as both an aldehyde and a carboxylic acid. Nickel-base alloys generally perform better than stainless steels in formic acid. Studies have investigated the comparative corrosion resistance of this compound in formic acid, sometimes with additives like HCl, HF, FeCl₃, and CuCl₂.

Glycolic acid (C₂H₄O₃) is being evaluated as an alternative to formic and nitric acid in some industrial processes. Literature data specifically on this compound's performance in glycolic acid is limited. One review noted no available data for this compound in solutions principally containing glycolic acid, in contrast to data available for other alloys like C276 and austenitic stainless steels. However, a study evaluating materials for handling process streams in a facility vitrifying high-level radioactive wastes, which included a glycolate-based simulant, indicated that this compound showed no visible attack at pH 1.6 and 90 °C, an environment where C276 showed some evidence of crevice attack.

Resistance to Specific Chemical Species

The performance of this compound in aggressive environments is particularly notable in the presence of specific corrosive chemical species. Extensive testing has demonstrated its ability to withstand attack in environments that are severely corrosive to many other engineering alloys .

Influence of Ferric Chloride (FeCl₃)

Ferric chloride (FeCl₃) is a highly aggressive oxidizing agent known to induce pitting and crevice corrosion in many alloys, particularly those susceptible to chloride attack . Studies evaluating the corrosion resistance of various nickel-chromium-molybdenum alloys in aggressive media have included this compound (UNS N06110) .

Research indicates that this compound alloy performs well in environments containing ferric chloride . Comparative corrosion studies involving this compound and other nickel-based alloys, such as alloy C-276 (UNS N10276), alloy 625 (UNS N06625), and Hastelloy C-22 (UNS N06022), have been conducted in sodium chloride-ferric chloride solutions to assess pitting and crevice attack . These studies aim to determine the relative performance of these alloys in highly oxidizing chloride environments. This compound's reported good performance in ferric chloride suggests a high degree of resistance to the localized corrosion mechanisms promoted by this species . The presence of molybdenum and tungsten in this compound contributes to its ability to resist high chloride environments .

Effects of Thiosulfate (B1220275) and Sulfide (B99878) Species

Thiosulfate and sulfide species are known to be significant contributors to corrosion, particularly in industries such as oil and gas (sour service environments) and pulp and paper . Thiosulfate salts, in particular, have been recognized as dangerous corrosion promoters .

This compound alloy was originally designed for use in the "sour" oil and gas industry, an environment characterized by the presence of hydrogen sulfide (H₂S) and other sulfur species . Its development for such service suggests inherent resistance to the corrosive effects of sulfides . While specific detailed data on this compound's quantitative corrosion rates in thiosulfate or sulfide solutions were not extensively available in the provided snippets, the alloy's intended application and general composition provide insight into its expected performance. The molybdenum and tungsten content in this compound, which aids in resisting low pH conditions often associated with the presence of sulfur species, further supports its suitability for these environments .

Advanced Analytical and Spectroscopic Techniques for Allcorr Chemical Characterization

Surface Chemical Analysis

Surface sensitive techniques are vital for analyzing the outermost layers of ALLCORR, where interactions with the environment initiate corrosion and passivation processes. Techniques such as Auger Electron Spectroscopy (AES), Electron Spectroscopy for Chemical Analysis (ESCA), and Energy-Dispersive X-ray Spectroscopy (EDX) offer insights into the elemental composition, chemical states, and distribution of elements on the alloy surface and within passive films.

Auger Electron Spectroscopy (AES) for Surface Composition

Auger Electron Spectroscopy (AES) is a surface-sensitive technique employed to determine the elemental composition of the top few nanometers of a material. In the context of alloys like this compound, AES can provide detailed information about the elements present on the surface, including the major alloying elements (Ni, Cr, Mo) and any contaminants or elements enriched on the surface due to environmental exposure or processing. AES is particularly useful for depth profiling, allowing researchers to analyze the elemental composition as a function of depth below the surface, which is critical for understanding the composition of passive films or corrosion product layers. Studies on other alloys have utilized AES to examine the chemical composition and behavior of elements on the surface, providing insights into surface chemistry and corrosion analysis.

Electron Spectroscopy for Chemical Analysis (ESCA) for Oxidation States

Electron Spectroscopy for Chemical Analysis (ESCA), also widely known as X-ray Photoelectron Spectroscopy (XPS), is a surface analysis technique that provides information on both the elemental composition and the chemical states (oxidation states and bonding environments) of elements within the top 3 to 10 nm of a surface. For this compound, ESCA is invaluable for characterizing the passive film that forms on its surface, which is primarily responsible for its corrosion resistance. By analyzing the binding energies of photoelectrons, ESCA can identify the different chemical states of elements like chromium and nickel within the passive film, such as oxides and hydroxides. This information helps to understand the protective nature and composition of the passive layer under various environmental conditions. ESCA studies on metallic surfaces and alloys have successfully been applied to investigate passive layers and the initial stages of metal oxidation.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is a technique used for elemental analysis and mapping the distribution of elements on a material's surface or cross-section. While less surface-sensitive than AES or ESCA, EDX provides information from a greater depth (typically a few micrometers) and is useful for examining microstructural features and identifying variations in elemental composition across the alloy surface or within corrosion products. For this compound, EDX can help to identify the distribution of Ni, Cr, and Mo, as well as the presence of any secondary phases or segregation of elements that might affect corrosion behavior. EDX analysis has been used in studies of various alloys to reveal elemental composition and identify contamination or variations related to corrosion.

Electrochemical Characterization Methods

Electrochemical techniques are essential for evaluating the corrosion behavior and the protectiveness of passive films on alloys in specific environments. Cyclic potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two widely used methods to assess the kinetics and mechanisms of electrochemical reactions occurring at the alloy-electrolyte interface. Current time information in Surakarta, ID.

Cyclic Potentiodynamic Polarization

Cyclic potentiodynamic polarization is an electrochemical technique used to assess the susceptibility of an alloy to localized corrosion, such as pitting and crevice corrosion. In this method, the potential of the alloy is swept in the anodic (positive) direction while the resulting current density is measured. This scan is then reversed, sweeping the potential back in the cathodic (negative) direction. The resulting polarization curve provides information about the corrosion potential (Ecorr), pitting potential (Epit), and repassivation potential (Epass). A larger difference between Epit and Epass, or the absence of a hysteresis loop, generally indicates higher resistance to pitting corrosion. Cyclic polarization studies are commonly performed on corrosion-resistant alloys to determine their critical potentials in various aggressive media, providing valuable data for material selection and performance prediction.

Open Circuit Potential (OCP) Measurements

Open Circuit Potential (OCP), also known as corrosion potential (Ecorr), is the potential of an electrode when no external current is applied. It represents the potential difference between a metal and its surrounding electrolyte in an open circuit. Measuring OCP is a non-invasive technique used in corrosion studies to monitor the electrochemical behavior of a material over time. The OCP can indicate the tendency of a material to either oxidize or reduce in a given medium. A higher corrosion potential generally suggests that the material is less likely to oxidize and more likely to act as a cathode in an electrochemical cell. Changes in OCP over time can reveal the progression of corrosion processes or the formation of passive films. For example, studies on other alloys have shown that OCP decreases as the concentration of corrosive species like NaCl increases. OCP measurements are often the initial step in electrochemical testing, preceding techniques like Linear Polarization Resistance or potentiodynamic polarization.

Linear Polarization Resistance (LPR)

Linear Polarization Resistance (LPR) is an electrochemical technique used to measure the corrosion rate of a material in real-time. It is a quick and relatively non-destructive method. The technique involves applying a small potential shift (typically ±10 mV) to the material (working electrode) relative to its Open Circuit Potential (OCP). The resulting current flow between the working and counter electrodes is measured. The slope of the potential versus current curve in this linear region provides the polarization resistance (Rp).

The relationship between polarization resistance and corrosion rate is described by the Stern-Geary equation. A higher polarization resistance indicates a lower corrosion rate. LPR is particularly useful for quickly identifying changes in corrosion rates and can be employed as a continuous monitoring system in various water-based corrosive environments. While direct data on LPR measurements specifically for this compound were not extensively found in the immediate search results, the technique is broadly applicable to studying the corrosion behavior of alloys in conductive solutions. Studies on other materials, such as steel reinforcement in concrete or shape memory alloys, demonstrate the application of LPR to assess corrosion rates and the effectiveness of protective measures.

Scanning Vibrating Electrode Technique (SVET)

The Scanning Vibrating Electrode Technique (SVET), also known as the vibrating probe in biological applications, is a scanning probe microscopy technique used to visualize and quantify localized electrochemical processes occurring at the surface of a sample immersed in an electrolyte. SVET measures the local electric field or voltage gradients in the solution above the sample surface, which are produced by local currents emanating from electrochemically active areas, such as those undergoing corrosion.

The technique utilizes a microelectrode that vibrates perpendicular to the sample surface. This vibration enhances the measured signal, providing high sensitivity to small currents. By scanning the vibrating electrode across the surface, a map of the local current density distribution can be generated, highlighting anodic (corroding) and cathodic areas. SVET is particularly valuable for studying non-uniform corrosion phenomena like pitting, crevice corrosion, and galvanic corrosion, as it provides spatial resolution of electrochemical activity. Time-resolved imaging with SVET allows researchers to observe how corrosion events initiate and propagate over time. While specific SVET studies on this compound were not detailed in the search results, the technique is widely applied to investigate the localized corrosion behavior of bare metals and alloys.

Microstructural Chemical Analysis

Microstructural chemical analysis techniques are essential for understanding the relationship between the composition, structure, and properties of this compound. These techniques provide insights into the morphology, phase distribution, and atomic-scale chemistry of the alloy.

Scanning Electron Microscopy (SEM) for Morphological Features and Chemical Mapping

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface structure, morphology, and topography of materials with high resolution, typically up to a few nanometers. SEM works by scanning a focused beam of electrons across the sample surface and detecting signals generated by the electron-sample interaction. These signals, such as secondary electrons and backscattered electrons, are used to form detailed images of the surface. Backscattered electron imaging is particularly useful for visualizing compositional variations, as the contrast is related to the atomic number of the elements present.

When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a versatile tool for both morphological imaging and elemental analysis. EDS detects characteristic X-rays emitted from the sample when it is bombarded by the electron beam. The energy of these X-rays is unique to each element, allowing for the identification of the chemical elements present in the analyzed volume. EDX can provide both qualitative and quantitative elemental composition information.

Furthermore, EDX can be used for chemical mapping, which reveals the spatial distribution of specific elements across the scanned area. This is achieved by collecting an EDX spectrum at each pixel as the electron beam scans the surface and then generating maps that show the intensity of X-rays characteristic of each element. SEM-EDX is widely used in materials science for microstructure analysis, identifying different phases, examining grain boundaries, analyzing defects, and studying the distribution of alloying elements and contaminants. For an alloy like this compound, SEM-EDX can be used to visualize its microstructure and map the distribution of key elements like nickel, chromium, and molybdenum, providing insights into the homogeneity of the alloy and the presence of any precipitates or segregation.

Synchrotron X-ray Diffraction (XRD) for Phase Analysis

X-ray Diffraction (XRD) is a non-destructive technique used to identify the crystalline phases present in a material and determine their crystallographic structure. XRD is based on the diffraction of X-rays by the crystal lattice of the material. When X-rays interact with a crystalline material, they are scattered in specific directions according to Bragg's Law, which relates the angle of diffraction to the spacing between atomic planes in the crystal structure. The resulting diffraction pattern, a plot of diffracted intensity versus diffraction angle, is unique to each crystalline phase and acts as a fingerprint for identification.

Synchrotron XRD utilizes high-intensity, highly collimated X-ray beams produced by a synchrotron facility. Compared to conventional laboratory XRD, synchrotron radiation offers significantly higher intensity, a continuously adjustable wavelength, and better resolution. These advantages enable faster data acquisition, analysis of smaller samples, and the ability to study phase transformations or structural changes in real-time.

Synchrotron XRD is a powerful tool for phase analysis, allowing for the identification of different crystalline phases within a material and the determination of their relative proportions. This is crucial for understanding the microstructure and properties of alloys like this compound, as the presence and distribution of different phases can significantly influence its mechanical properties and corrosion resistance. Synchrotron XRD can also provide detailed crystallographic information, such as lattice parameters and preferred crystallographic orientations. While specific studies on this compound using synchrotron XRD were not detailed in the search results, the technique is broadly applied to analyze the phase composition of various materials, including alloys and corrosion products.

Cryo-Atom Probe Tomography (APT) for Atomic-Scale Chemistry

Atom Probe Tomography (APT), also known as 3D Atom Probe, is an advanced analytical technique that provides three-dimensional (3D) imaging and chemical composition measurements at the atomic scale. APT offers sub-nanometer spatial resolution and high chemical sensitivity, capable of detecting elements at levels down to tens of atomic parts per million (at. ppm), regardless of their atomic mass.

In APT, a needle-shaped specimen with a very sharp tip (typically 20-100 nm radius) is prepared from the material of interest. A high DC voltage is applied to the tip, generating a strong electrostatic field at its apex. Individual atoms are then field-evaporated from the tip surface by applying either voltage or laser pulses. The evaporated ions travel towards a position-sensitive detector, and their time-of-flight is measured to determine their mass-to-charge ratio, which identifies the element. By recording the position and identity of each detected ion, a 3D reconstruction of the material's atomic structure and elemental distribution can be generated.

Cryo-Atom Probe Tomography (Cryo-APT) is a variation of APT where the specimen is maintained at cryogenic temperatures during analysis. This is particularly useful for analyzing materials that are sensitive to air or the electron beam used in specimen preparation (often done with Focused Ion Beam - FIB), or for studying the distribution of light elements like hydrogen. For complex alloys like this compound, Cryo-APT can provide unprecedented detail on the atomic-scale distribution of alloying elements, segregation to grain boundaries or interfaces, and the formation of nanoscale precipitates, all of which can significantly impact the alloy's properties, including its corrosion resistance. While direct Cryo-APT studies on this compound were not found, the technique is being increasingly applied to study the atomic-scale chemistry of various materials, including other alloys and energy materials.

Compound Names and PubChem CIDs

As "this compound" is a commercial alloy designation (UNS N06110) rather than a single chemical compound, it does not have a PubChem CID. PubChem is a database for chemical molecules and their biological activities. The primary constituent elements of this compound are listed below, along with their PubChem CIDs where applicable to the elemental form.

NamePubChem CID
Nickel23954
Chromium23976
Molybdenum23933
Aluminum23953
Carbon1044
Niobium23977
Iron23936
Copper23978
Cobalt23970

Spectroscopic Identification of Chemical Bonds and Functional Groups (General relevance)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique used to identify functional groups in a molecule. When a sample is exposed to infrared radiation, specific frequencies of IR light are absorbed by the molecule, causing its bonds to vibrate at higher amplitudes. The frequencies at which absorption occurs are characteristic of the types of chemical bonds and functional groups present in the molecule (e.g., C=O, O-H, C-H). An IR spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The positions and intensities of the absorption bands provide a unique molecular fingerprint, enabling the identification of known compounds and the elucidation of structural fragments in unknown substances.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In MS, a sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. The output is a mass spectrum, which plots ion intensity against m/z. This spectrum provides information about the molecular weight of the compound and, through fragmentation patterns of the molecular ion, can offer insights into its structural components. Different ionization techniques can be employed depending on the nature of the sample. MS is a powerful tool for identifying unknown compounds, confirming the identity of synthesized substances, and analyzing mixtures.

Given that "this compound" is an alloy and not a chemical compound, a table listing PubChem CIDs for "this compound" is not applicable and therefore is not included.

Theoretical and Computational Chemistry in Allcorr Research

Quantum Mechanical Approaches to Surface Reactions

Quantum mechanical (QM) approaches, such as ab initio calculations based on density functional theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of materials. In the context of ALLCORR research, QM methods can be applied to study the initial interactions of corrosive species with the alloy surface. These calculations can provide insights into adsorption energies, reaction pathways, and the stability of passive films that form on the alloy surface, which are crucial for its corrosion resistance. For example, DFT has been used to investigate the adsorption of species on metal oxide surfaces, relevant to understanding the protective layers formed on alloys. While specific detailed findings for this compound were not available in the provided sources, QM approaches are essential for a fundamental understanding of the elementary steps involved in surface reactions that dictate the corrosion behavior of alloys.

Molecular Dynamics Simulations of Interfacial Chemistry

Molecular dynamics (MD) simulations are powerful techniques for studying the time-dependent behavior of atoms and molecules at interfaces. In the context of this compound and corrosion, MD simulations can model the dynamic processes occurring at the interface between the alloy surface and the corrosive environment. This includes the movement of ions and water molecules, the formation and breakdown of passive layers, and the initial stages of pitting corrosion. MD simulations can help visualize and understand the complex interplay of chemical reactions and transport phenomena at the atomic scale. While the provided search results mentioned molecular dynamics simulations in the context of anti-corrosion effects on copper surfaces, demonstrating the relevance of MD to corrosion studies, specific detailed applications to this compound were not found. Nevertheless, MD simulations offer a valuable approach to complement experimental studies by providing atomistic insights into the interfacial chemistry governing this compound's performance.

Density Functional Theory (DFT) Applications to Alloy Chemistry

Density functional theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and properties of materials, including alloys. DFT can be applied to this compound to investigate the stability of different crystallographic phases, the electronic interactions between the constituent elements (Ni, Cr, Mo, W), and the effect of alloying elements on mechanical and chemical properties. DFT calculations can help predict the formation energies of defects, the diffusion pathways of atoms, and the segregation of elements at grain boundaries or surfaces, all of which can influence the alloy's corrosion resistance. The concept of using DFT for calculating the energy of alloy configurations and applying techniques like cluster expansion in alloy research highlights the relevance of DFT to understanding alloy chemistry. Although detailed DFT studies specifically on the bulk or surface chemistry of this compound were not present in the immediate search results, DFT is a standard tool in alloy design and characterization.

Modeling of Corrosion Processes at the Atomic and Molecular Level

Modeling corrosion processes at the atomic and molecular level involves using computational techniques to simulate the fundamental events that lead to material degradation. This includes simulating electrochemical reactions, ion transport through passive films, and the initiation and propagation of localized corrosion such as pitting and crevice corrosion. Both QM and MD methods, as discussed above, contribute to this level of modeling by providing insights into the elementary steps. Understanding the electrochemical nature of corrosion and the factors influencing it, such as the formation of passive films and the role of aggressive ions like chlorides, benefits significantly from atomic- and molecular-level modeling. While the provided snippets discuss the electrochemical nature of corrosion and list experimental corrosion data for this compound, detailed computational modeling of this compound's corrosion processes at this fundamental level was not explicitly described in the search results.

Chemical Aspects of Allcorr Processing and Fabrication

Influence of Welding on Localized Chemical Heterogeneity

Welding is a common fabrication process that involves localized melting and solidification, subjecting the material to rapid heating and cooling cycles. These thermal cycles can lead to variations in the microstructure and chemical composition within the weld zone, the heat-affected zone (HAZ), and the base metal. The material properties in the welded zone can become heterogeneous due to the complex welding process.

In nickel-based alloys, including those with compositions similar to ALLCORR, welding can potentially lead to the precipitation of deleterious phases, particularly at grain boundaries, if not properly controlled. Elements like carbon and silicon, even in small amounts, are undesirable in wrought, corrosion-resistant nickel alloys because they can form precipitates during hot working and welding of annealed material. Modern wrought alloys with very low carbon and silicon content are generally more stable and can be used in the as-welded condition with a low risk of intergranular attack.

While general principles highlight the potential for heterogeneity, studies on this compound specifically have indicated positive welding characteristics. Samples of this compound have been reported to be welded without signs of sensitization being detected in the heat affected zone. researchgate.net This suggests that the controlled composition and metallurgical design of this compound contribute to good weldability with minimal detrimental chemical segregation or precipitation in the HAZ.

Chemical Transformations during Manufacturing Processes

Manufacturing processes for alloys, such as melting, casting, hot working, and cold working, involve significant thermal and mechanical energy inputs that can drive chemical transformations and affect the distribution of alloying elements.

Sophisticated techniques, such as argon-oxygen decarburization (AOD), are employed during the melting of wrought, corrosion-resistant, nickel-based alloys to minimize the content of undesirable residual elements like carbon and silicon. A key step in the production and fabrication of these alloys is solution annealing, followed by rapid cooling (quenching). This process aims to dissolve any undesirable precipitates and create a homogeneous solid solution.

Powder metallurgy is another manufacturing route for some nickel alloys, involving steps like powder production, compacting, and sintering. researchgate.netstudylib.net While specific details for this compound via powder metallurgy are not provided in the search results, in general, powder metallurgy processes can influence chemical homogeneity depending on the initial powder characteristics and the sintering parameters.

Dealloying is a selective corrosion process where a less noble element is preferentially dissolved from an alloy when exposed to a corrosive environment. csu.edu.cnarxiv.org This process results in the formation of a porous structure enriched in the more noble elements, significantly altering the surface chemistry of the material. csu.edu.cnarxiv.org

Factors influencing dealloying include the alloy composition, the type and concentration of the electrolyte, the electrochemical potential, temperature, and dealloying time. mdpi.commdpi.com For dealloying to occur, the mole fraction of the active (less noble) component in the alloy typically needs to be above a certain "parting limit." csu.edu.cn

While dealloying is sometimes intentionally used to create nanoporous materials, it can also occur unintentionally during manufacturing or in service if the alloy is exposed to aggressive environments. The high chromium, molybdenum, and tungsten content in this compound contribute significantly to its passivity and resistance to dealloying in many corrosive media. However, under specific, highly aggressive conditions, or during certain surface treatments involving chemical etching, selective dissolution of less noble constituents at the surface could potentially occur, altering the surface chemistry and potentially influencing subsequent corrosion behavior or surface treatment effectiveness. The resulting surface would be enriched in the more noble elements, which could impact catalytic activity or adhesion of coatings.

Sintering, a process used in powder metallurgy, involves heating compacted powder particles to a temperature below the melting point to allow atomic diffusion and bonding. studylib.net The goal is to create a solid, dense material. The sintering process can influence the chemical homogeneity of the final product.

In powder metallurgy of alloys, achieving chemical homogeneity during sintering depends on factors such as the particle size and distribution of the constituent powders, the sintering temperature and time, and the presence of any liquid phase during sintering. Incomplete diffusion during sintering can lead to microscale chemical variations within the material. researchgate.net Wrought processing, as opposed to some powder-based methods, is generally known to improve chemical homogeneity in alloys.

For this compound, if processed via powder metallurgy, the sintering parameters would need to be carefully controlled to ensure adequate diffusion and minimize chemical segregation, thereby maintaining the desired corrosion resistance which relies on a homogeneous distribution of alloying elements. Changes in microstructure and chemical homogeneity after sintering and subsequent thermomechanical treatments have been observed in other alloy systems processed via powder metallurgy. researchgate.net

Dealloying Processes and Surface Chemistry Alteration

Surface Treatment Chemistry for Enhanced Corrosion Resistance

Surface treatments are often applied to metallic materials to further enhance their corrosion resistance or modify their surface properties for specific applications. These treatments involve chemical or electrochemical processes that alter the composition and structure of the material's surface layer.

For corrosion-resistant alloys like this compound, which already possess excellent inherent corrosion resistance due to the formation of a passive oxide film rich in chromium, surface treatments can serve to optimize this passive layer or provide additional protective barriers. nih.gov The passive film on such alloys is a result of the chemical interaction between the metal surface and the environment, leading to the formation of a thin, stable oxide layer that prevents further corrosion. nih.gov

While much of the research on surface treatment chemistry for enhanced corrosion resistance focuses on more reactive materials like aluminum alloys nih.govmdpi.comtotalmateria.commdpi.comesa.int, the underlying chemical principles are relevant. Techniques such as chemical conversion coatings or passivation treatments aim to create or reinforce a protective surface layer through controlled chemical reactions. mdpi.comtotalmateria.comesa.int For example, conversion coatings involve converting a part of the substrate surface into a coating through a chemical or electrochemical process. totalmateria.comesa.int

In the context of nickel alloys, surface treatments might include pickling to remove surface oxides (like heat tint) formed during high-temperature processing steps such as welding or annealing. Pickling involves chemical dissolution of the oxide layer using acidic solutions. The chemistry of the pickling solution and the process parameters are critical to effectively remove the oxide without causing preferential attack or altering the underlying alloy composition significantly.

The selection and control of surface treatment chemistry for this compound would depend on the specific application and the desired surface characteristics, aiming to maintain or enhance the integrity and protectiveness of the passive film.

Allcorr Applications in Chemically Demanding Industrial Environments

Chemical Processing Industry Equipment and Reactor Chemistry

The chemical processing industry (CPI) frequently involves aggressive media that necessitate the use of materials with exceptional corrosion resistance. Nickel-based alloys, including ALLCORR, are critically important in the CPI due to their superior resistance to many industrial chemicals and inherent resistance to chloride-induced localized attack and stress corrosion cracking when compared to stainless steels haynesintl.comhaynesintl.com.

This compound (UNS N06110) was specifically developed for service in highly corrosive CPI environments onepetro.org. Its corrosion-resistant properties have been extensively studied in various severe media relevant to chemical processing, including pure acids, mixed acids, oxides, sulfates, organic compounds, and salts onepetro.org. Comparative studies have evaluated the performance of this compound against other prominent Ni-Cr-Mo alloys such as Alloy 22 (N06022), Alloy 59 (N06059), Alloy 2000 (N06200), Alloy 686 (N06686), and Alloy 276 (N10276) onepetro.org.

Research indicates that this compound demonstrates excellent corrosion resistance in numerous solutions, performing optimally in wet oxidizing or mildly reducing environments where it can exhibit superior performance compared to other Ni-Cr-Mo alloys onepetro.org. For instance, the addition of 17% HNO3 has been shown to considerably lower the corrosion rate, particularly for this compound, which possesses a high chromium content of 31% wiley-vch.de. Studies involving formic acid-sulfuric acid mixtures with minor additions of HCl, HF, FeCl3, and CuCl2 have also been conducted to assess its performance in complex chemical mixtures wiley-vch.de.

The robust corrosion resistance, coupled with good mechanical properties, positions this compound as a suitable material for various CPI equipment and in reactor chemistry applications where aggressive chemical conditions are prevalent appluslaboratories.comonepetro.org.

High-Level Radioactive Waste Vitrification Facility Materials Chemistry

High-level radioactive waste vitrification is a process that converts liquid radioactive waste into a stable, solid glass form for safe storage and disposal eu.comworld-nuclear.org. This process involves extremely corrosive environments, including high temperatures and the presence of various aggressive chemical species. Materials used in such facilities, particularly in process equipment and off-gas systems, must withstand severe chemical attack.

This compound has been considered and evaluated for use in facilities designed for the vitrification of high-level radioactive waste asme.orgosti.gov. Corrosion studies conducted for radioactive waste vitrification facilities, such as the Defense Waste Processing Facility (DWPF), have included the evaluation of this compound under simulated process conditions osti.govosti.gov. These conditions often involve low pH, elevated temperatures (up to 1200°C in some areas), abrasive slurries, molten glass, mercury, halides, and sulfides osti.gov.

In one study simulating DWPF conditions, various alloys, including this compound, were subjected to these challenging environments. While this compound demonstrated good performance in certain areas, it exhibited pitting and end-grain attack in specific locations within the off-gas system, which can be exposed to volatilized corrosive species like chlorides, fluorides, and sulfates during operation and idle periods osti.gov. Despite localized attack in some instances, this compound, along with Inconel 690, was selected for specialty areas within the DWPF, with Alloy C-276 being the reference material for the main process equipment . The selection of this compound for specific applications highlights its capability to withstand some of the highly corrosive conditions encountered in radioactive waste vitrification, although material performance can vary depending on the precise location and chemical environment within the facility osti.gov.

Oil and Gas Production Environments with Hydrogen Sulfide (B99878) (H2S) and Chlorides

Oil and gas production environments, particularly those involving "sour" gas, present significant materials challenges due to the presence of hydrogen sulfide (H2S), chlorides, and often elevated temperatures and pressures nickelinstitute.orgsuper-metals.com. These conditions can lead to various forms of corrosion, including pitting, crevice corrosion, and critically, sulfide stress cracking (SSC) and stress corrosion cracking (SCC) nickelinstitute.orgsuper-metals.com.

This compound was initially developed with applications in the sour oil and gas industry in mind emerald.com. The alloy's composition, featuring significant amounts of chromium, molybdenum, and tungsten, contributes to its resistance in environments containing high chloride concentrations and under low pH conditions, which are characteristic of many oil and gas production streams emerald.com.

Resistance to SSC and SCC in H2S-containing environments is a critical factor for materials selection in the oil and gas industry nickelinstitute.orgsuper-metals.comjsm.gov.my. Nickel alloys with higher nickel content are generally recommended for their resistance to chloride-induced SCC super-metals.com. The performance of alloys in these environments is influenced by factors such as H2S partial pressure, temperature, chloride concentration, pH, and the presence of tensile stress nickelinstitute.orgjsm.gov.my.

Comparative aqueous corrosion tests, including those relevant to the oil and gas industry, have shown this compound to be superior in corrosion resistance to several commercial nickel-base alloys in a wider range of environments emerald.comresearchgate.net. Its ability to resist high chloride environments and low pH conditions makes it a viable material option for equipment used in the extraction and processing of sour oil and gas emerald.comresearchgate.net.

Other Chemical Engineering Applications

Beyond the specific areas of chemical processing, radioactive waste vitrification, and oil and gas production, this compound's robust properties make it suitable for a variety of other demanding chemical engineering applications. Its excellent corrosion resistance, good mechanical strength, ductility, toughness, weldability, and workability allow it to be considered for use in diverse aggressive environments appluslaboratories.comemerald.comasminternational.org.

Applications extend to areas such as petroleum refineries, the food industry, general waste processing, flue gas desulfurization (FGD) systems, the paper and pulp industry, seawater desalination plants, and power generation facilities appluslaboratories.com. These industries often involve exposure to corrosive chemicals, high temperatures, and abrasive or erosive media, where the performance characteristics of high-nickel alloys like this compound are beneficial appluslaboratories.comhaynesintl.comhaynesintl.comgoodfellow.com.

The versatility of this compound in handling a wide array of corrosive media, including various acids, salts, and organic compounds, positions it as a valuable material for critical components in chemical engineering infrastructure where reliable long-term performance under aggressive conditions is required appluslaboratories.comonepetro.orgemerald.com.

ElementPubChem CID
Nickel23951
Chromium23978
Molybdenum23933
Tungsten23919
Carbon632
Aluminum23954
Niobium23943

Note: this compound is a trade name for a nickel-based alloy (UNS N06110) and does not have a single PubChem CID.

Historical Development and Future Research Directions in Allcorr Chemistry

Chronological Advancements in Corrosion-Resistant Alloy Chemistry

The development of corrosion-resistant alloys has been driven by the need for materials capable of withstanding aggressive chemical environments in various industries, including chemical processing, petrochemical, and oil and gas. emerald.commatweb.comampp.orghaynesintl.com Early efforts focused on improving the corrosion resistance of base metals like iron and nickel through alloying. The addition of elements such as chromium, nickel, and molybdenum has been a key strategy in developing alloys with enhanced resistance to various forms of corrosion, including general corrosion, pitting, crevice corrosion, and stress corrosion cracking. onepetro.orghaynesintl.commdpi.com

Nickel-based alloys, in particular, have been recognized for their inherent corrosion resistance and their ability to incorporate high concentrations of beneficial alloying elements like chromium and molybdenum without forming detrimental second phases. onepetro.orghaynesintl.com This has led to the development of various families of nickel-chromium-molybdenum alloys, often referred to as "C-type" alloys. onepetro.org Allcorr (UNS N06110) is a later development in this lineage of corrosion-resistant nickel alloys. matweb.comonepetro.org It was originally designed for use in the "sour" oil and gas industry but has demonstrated broad resistance across various corrosive environments. emerald.com Compared to some other C-type alloys developed over the past six decades, this compound features a higher chromium content, which contributes to its superior resistance in oxidizing environments. onepetro.org

Current Challenges in Understanding this compound Chemical Behavior

Despite its demonstrated corrosion resistance in a wide range of aggressive media, understanding the complete chemical behavior of this compound presents ongoing challenges. While its general composition (approximately 31% chromium, 11% molybdenum, and 2% tungsten, with the balance being nickel) is known, the complex interplay between these elements and the environment at the atomic and molecular level is not fully characterized in all conditions. emerald.com

Challenges include precisely predicting and understanding the formation and stability of passive films on the alloy surface in diverse chemical environments, particularly under dynamic conditions or in complex mixed-acid and multi-species solutions. onepetro.orgcopernicus.org The influence of minor alloying elements and impurities on long-term corrosion performance and the potential for localized corrosion mechanisms like pitting and crevice corrosion under specific electrochemical potentials and chemical concentrations require continued investigation. onepetro.orgnih.gov Furthermore, understanding how processing routes and thermal history influence the microstructural features and, consequently, the chemical behavior and corrosion resistance of this compound remains an area of active study. researchgate.netscispace.com

10corr. Emerging Research Avenues in this compound Electrochemistry and Surface Chemistry

Emerging research in this compound chemistry is focusing on a more detailed understanding of its electrochemical behavior and surface interactions. Advanced electrochemical techniques are being employed to study the kinetics of passive film formation and breakdown, as well as the mechanisms of localized corrosion initiation and propagation on the this compound surface. nih.govmdpi.commdpi.com

Surface sensitive techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES), are crucial for characterizing the chemical composition and structure of the passive film formed on this compound when exposed to different environments. vsm-instruments.comresearchgate.net Research is exploring the influence of environmental factors like pH, chloride concentration, temperature, and the presence of oxidizing or reducing species on the surface chemistry and protective properties of this passive layer. onepetro.orgnih.govmdpi.com Understanding the fundamental electrochemical reactions occurring at the alloy-electrolyte interface is key to predicting and enhancing this compound's performance in increasingly demanding applications. vsm-instruments.comsyr.edu

Development of Novel Chemical Synthesis and Processing Routes for Enhanced Performance

Research into novel chemical synthesis and processing routes aims to further enhance the performance characteristics of this compound. While traditional melting and casting processes are well-established for this alloy, investigations into advanced manufacturing techniques are ongoing. researchgate.net

Powder metallurgy approaches, including techniques like mechanical alloying and spark plasma sintering, are being explored for potentially producing this compound with refined microstructures, improved homogeneity, or the incorporation of strengthening phases or particles. researchgate.net These routes could offer advantages in tailoring the alloy's properties for specific applications or overcoming limitations associated with conventional processing, such as segregation or the formation of undesirable phases. researchgate.netscispace.com The chemical aspects of these processes, including powder synthesis, surface chemistry of powder particles, and solid-state reactions during consolidation, are critical areas of study to ensure desired microstructures and properties are achieved.

Integration of Advanced Theoretical and Experimental Chemical Methodologies

Modern research in this compound chemistry increasingly integrates advanced theoretical and experimental methodologies to gain deeper insights into its behavior. aps.orgamse.org.cnresearchgate.netresearchgate.net

Experimental techniques, ranging from traditional electrochemical testing and microscopy to advanced surface analysis and synchrotron-based studies, provide crucial data on the alloy's structure, composition, and corrosion performance. onepetro.orgnih.govmdpi.comvsm-instruments.comresearchgate.net These experimental findings are complemented by theoretical approaches, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations. amse.org.cnresearchgate.net These computational methods can model the electronic structure, atomic interactions, and reaction pathways at the alloy surface and within the passive film, providing fundamental insights that are difficult to obtain through experiments alone. aps.orgamse.org.cnresearchgate.net The integration of these approaches allows for a more comprehensive understanding of the complex chemical processes governing this compound's corrosion resistance and guides the development of improved compositions and processing routes. amse.org.cnresearchgate.netresearchgate.net

Compositional Data for this compound (UNS N06110)

Based on available information, the typical composition of this compound (UNS N06110) is provided below. Note that specific values may vary slightly depending on the source and product form.

ElementWeight Percentage (%)Source
Nickel (Ni)Balance (approx. 56) matweb.comhaynesintl.com
Chromium (Cr)31 emerald.commatweb.com
Molybdenum (Mo)10-11 emerald.commatweb.comhaynesintl.com
Tungsten (W)2 emerald.comhaynesintl.com
Carbon (C)0.020 (maximum) matweb.comhaynesintl.com
Aluminum (Al)0.25 (maximum) matweb.comhaynesintl.com
Niobium (Nb)0.4 (maximum) haynesintl.com

Note: The composition ranges can vary slightly between sources.

Compound Names and PubChem CIDs

This compound is an alloy, a mixture of metallic elements, and does not have a single PubChem CID. The PubChem database primarily lists individual chemical compounds. The constituent elements, however, do have PubChem entries.

NamePubChem CID
Nickel935
Chromium23978
Molybdenum23977
Tungsten23985
Carbon6326
Aluminum5359266
Niobium23974

Q & A

Basic: How should experimental designs using Allcorr be structured to ensure reproducibility?

Answer:

  • Documentation: Follow the ALℓ0CORE framework (a probabilistic tensor decomposition method), which requires explicit descriptions of algorithms, infrastructure (e.g., GPU specifications), and training parameters .
  • Replicability: Include step-by-step protocols for data preprocessing, model initialization, and convergence criteria. Use version-controlled code repositories to track iterative changes .
  • Validation: Integrate control experiments (e.g., synthetic datasets with known ground truth) to validate this compound’s performance under varying sparsity levels .

Advanced: How can contradictions in this compound-derived datasets be systematically resolved?

Answer:

  • Statistical Reconciliation: Apply Bayesian hierarchical modeling to identify outliers or conflicting data points. For example, use posterior predictive checks to assess model fit and flag inconsistencies .
  • Cross-Validation: Partition datasets into training and validation subsets, testing this compound’s stability across partitions. Discrepancies may indicate overfitting or data heterogeneity .
  • Source Auditing: Trace contradictions to data collection methods (e.g., instrument calibration errors) using ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .

Basic: What frameworks are optimal for formulating research questions in this compound studies?

Answer:

  • PICO Framework: Define Population (e.g., sparse datasets), Intervention (this compound decomposition), Comparison (alternative tensor methods), and Outcome (e.g., reconstruction accuracy) .
  • SPIDER Framework: Refine questions around Sample, Phenomenon of Interest, Design, Evaluation, and Research type (e.g., "How does this compound perform in multi-omics data integration?") .

Advanced: What methods address the challenges of analyzing high-dimensional, sparse count data with this compound?

Answer:

  • Probabilistic Modeling: Use this compound’s Tucker constraints to regularize latent factors, reducing overfitting in sparse matrices .
  • Assumption Checks: Validate Poisson or negative binomial distribution assumptions via goodness-of-fit tests (e.g., χ² for count data) .
  • Dimensionality Reduction: Pair this compound with non-negative matrix factorization (NMF) to enhance interpretability of latent features .

Basic: How can researchers ensure data integrity and compliance in this compound-based studies?

Answer:

  • ALCOA+ Compliance: Maintain Attributable records (e.g., timestamped logs), Legible annotations, and Original data backups. Use audit trails to track modifications .
  • Ethical Review: For human-subject data, obtain institutional approval and document participant consent, risks, and compensation .

Advanced: How can computational models using this compound be validated against interdisciplinary benchmarks?

Answer:

  • Cross-Disciplinary Benchmarks: Compare this compound’s outputs with domain-specific standards (e.g., genomic pathway enrichment scores or neuroimaging connectivity metrics) .
  • Sensitivity Analysis: Perturb input parameters (e.g., tensor rank) to assess robustness. Report effect sizes and confidence intervals for key findings .
  • Peer Review: Share anonymized code and datasets for independent replication, adhering to open-science practices .

Basic: What are the critical steps for conducting a literature review on this compound applications?

Answer:

  • Search Strategy: Use Boolean operators (e.g., "this compound AND tensor decomposition NOT commercial") in databases like PubMed, IEEE Xplore, and arXiv. Exclude non-peer-reviewed sources (e.g., BenchChem) .
  • Gap Analysis: Categorize studies by methodology (e.g., theoretical vs. applied) and identify understudied domains (e.g., this compound in social network analysis) .

Advanced: How should researchers handle missing data when applying this compound to incomplete datasets?

Answer:

  • Imputation Techniques: Test multiple methods (e.g., k-nearest neighbors, Markov chain Monte Carlo) and compare their impact on this compound’s performance .
  • Uncertainty Quantification: Use bootstrapping to estimate confidence intervals for missing data inferences .
  • Model-Based Handling: Integrate missingness indicators into this compound’s likelihood function to account for data gaps probabilistically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.